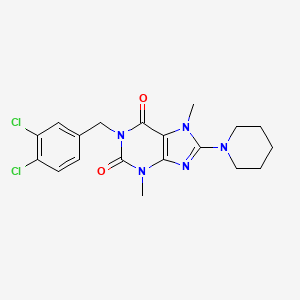

1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dichlorbenzyl)-3,7-dimethyl-8-(Piperidin-1-yl)-3,7-dihydro-1H-purin-2,6-dion ist eine komplexe organische Verbindung, die zur Klasse der Purinderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Dichlorbenzylgruppe, eine Piperidinylgruppe und einen Purinkern umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3,4-Dichlorbenzyl)-3,7-dimethyl-8-(Piperidin-1-yl)-3,7-dihydro-1H-purin-2,6-dion umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein gängiger Syntheseweg beinhaltet die Alkylierung von 3,4-Dichlorbenzylchlorid mit 3,7-Dimethylxanthin in Gegenwart einer Base wie Kaliumcarbonat.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(3,4-Dichlorbenzyl)-3,7-dimethyl-8-(Piperidin-1-yl)-3,7-dihydro-1H-purin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Piperidin unter Rückflussbedingungen mit geeigneten Lösungsmitteln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion dechlorierte oder deoxygenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorbenzyl)-3,7-dimethyl-8-(Piperidin-1-yl)-3,7-dihydro-1H-purin-2,6-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(3,4-Dichlorbenzyl)-3,7-dimethyl-8-(Piperidin-1-yl)-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungsstellen interagiert. Diese Wechselwirkungen können zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen.

Wirkmechanismus

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(4-Fluorbenzyl)-3,7-dimethyl-8-(Piperidin-1-yl)-3,7-dihydro-1H-purin-2,6-dion

- 1-(4-Brombenzyl)-3,7-dimethyl-8-(Piperidin-1-yl)-3,7-dihydro-1H-purin-2,6-dion

Einzigartigkeit

1-(3,4-Dichlorbenzyl)-3,7-dimethyl-8-(Piperidin-1-yl)-3,7-dihydro-1H-purin-2,6-dion ist aufgrund des Vorhandenseins der Dichlorbenzylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Dieses Strukturelement kann ihre Bindungsaffinität zu bestimmten molekularen Zielstrukturen erhöhen und ihre Stabilität unter verschiedenen Bedingungen verbessern.

Eigenschaften

Molekularformel |

C19H21Cl2N5O2 |

|---|---|

Molekulargewicht |

422.3 g/mol |

IUPAC-Name |

1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |

InChI |

InChI=1S/C19H21Cl2N5O2/c1-23-15-16(22-18(23)25-8-4-3-5-9-25)24(2)19(28)26(17(15)27)11-12-6-7-13(20)14(21)10-12/h6-7,10H,3-5,8-9,11H2,1-2H3 |

InChI-Schlüssel |

ZRNHQZVUFGYKQN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)

![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)

methanolate](/img/structure/B11621526.png)

![Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)

![4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)

![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)

![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11621550.png)

![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)

![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621561.png)

![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)

![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)